molecular formula C11H14O2S B2775045 5-Cyclohexylthiophene-3-carboxylic acid CAS No. 13191-44-1

5-Cyclohexylthiophene-3-carboxylic acid

Cat. No.: B2775045
CAS No.: 13191-44-1
M. Wt: 210.29
InChI Key: IXCCTDMPNWUNBK-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) Heterocycles in Synthetic and Materials Chemistry

Thiophene is a five-membered heterocyclic compound featuring a sulfur atom within an aromatic ring. numberanalytics.comderpharmachemica.com This structure, with the molecular formula C₄H₄S, is considered aromatic due to the delocalization of six π-electrons, which imparts significant stability. numberanalytics.com Thiophenes and their derivatives are cornerstone molecules in medicinal chemistry and materials science. derpharmachemica.comproquest.com Their unique electronic properties and reactivity make them attractive scaffolds for constructing complex molecules. numberanalytics.com

In the realm of medicinal chemistry, the thiophene nucleus is a privileged scaffold found in numerous pharmacologically active compounds, demonstrating a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. proquest.comchemimpex.comingentaconnect.comnih.gov Several commercial drugs incorporate the thiophene moiety, highlighting its importance in drug design and development. proquest.com In materials science, thiophenes are fundamental units for the production of conductive polymers and organic semiconductors, which are crucial for developing advanced electronic devices and energy storage solutions. numberanalytics.comchemimpex.com

Significance of Carboxylic Acid Functionality in Organic Synthesis

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. byjus.com Its structure, containing a carbonyl (C=O) and a hydroxyl (–OH) group, allows for strong hydrogen bonding, which typically results in higher boiling points compared to analogous compounds. byjus.commasterorganicchemistry.com Carboxylic acids are Brønsted-Lowry acids as they can donate a proton, forming a resonance-stabilized carboxylate anion. wikipedia.org

This functional group is a versatile handle in organic synthesis, enabling a wide range of chemical transformations. cymitquimica.com It can be readily converted into various derivatives, such as esters (via Fischer esterification), amides, acid anhydrides, and acyl halides. masterorganicchemistry.comwikipedia.org This derivatization capability is crucial for building more complex molecular architectures. chemimpex.comstudysmarter.co.uk In drug development, the carboxylic acid group plays a key role in modulating a molecule's solubility and its ability to interact with biological targets through electrostatic interactions and hydrogen bonding. researchgate.net Consequently, this group is present in a multitude of marketed drugs, including widely used anti-inflammatory agents and antibiotics. researchgate.net

Contextualization of 5-Substituted Thiophene-3-carboxylic Acids within Heterocyclic Chemistry

Thiophene-3-carboxylic acid serves as a parent structure for a vast family of derivatives where substituents can be introduced at various positions on the thiophene ring. chemimpex.comontosight.ai Substitution at the 5-position, in particular, allows for the systematic modification of the molecule's steric and electronic properties. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact—can significantly influence the compound's reactivity, physical properties, and biological activity.

For instance, the synthesis of various 5-substituted thiophene-2-carboxylic acids has been explored for applications ranging from insecticides to potential pharmaceuticals. beilstein-journals.orgnih.gov The introduction of different groups like methyl, ethyl, bromo, chloro, or nitro at the 5-position of a thiophene carboxylic acid core creates a library of compounds with distinct characteristics, providing a basis for structure-activity relationship (SAR) studies. synquestlabs.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

Below is a table detailing the basic properties of the target compound, 5-Cyclohexylthiophene-3-carboxylic acid.

PropertyValue
CAS Number 13191-44-1
Molecular Formula C₁₁H₁₄O₂S
Synonyms 5-Cyclohexyl-3-thiophenecarboxylic acid

The following interactive table compares several 5-substituted thiophene-3-carboxylic acids, illustrating the diversity of this chemical class.

Substituent at 5-positionCompound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
CyclohexylThis compound13191-44-1C₁₁H₁₄O₂S210.30
Methyl5-Methylthiophene-3-carboxylic acid19156-50-4C₆H₆O₂S142.18
Ethyl5-Ethylthiophene-3-carboxylic acid19156-51-5C₇H₈O₂S156.20
Bromo5-Bromothiophene-3-carboxylic acid100523-84-0C₅H₃BrO₂S207.05
Nitro5-Nitrothiophene-3-carboxylic acid40357-96-8C₅H₃NO₄S173.15

Research Gaps and Motivations for Investigating this compound

While the broader class of substituted thiophene carboxylic acids is well-documented, specific and in-depth research into this compound appears to be limited. The available information primarily identifies it as a commercially available chemical building block without extensive characterization or application studies in peer-reviewed literature. biosynth.com

This represents a clear research gap. The motivation to investigate this particular compound stems from the unique properties the cyclohexyl group may confer. As a bulky, non-polar, aliphatic substituent, the cyclohexyl ring is expected to significantly influence the molecule's physical properties, such as its solubility, lipophilicity, and crystal packing. These modifications could, in turn, affect its potential applications. For example, in medicinal chemistry, increased lipophilicity can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the bulky group could disrupt π-stacking in polymers, affecting their electronic properties. A thorough investigation into the synthesis, characterization, and potential applications of this compound is therefore warranted to unlock its potential and expand the chemical space of functionalized thiophene derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCCTDMPNWUNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 Cyclohexylthiophene 3 Carboxylic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-cyclohexylthiophene-3-carboxylic acid identifies two primary bond disconnections that lead to logical synthetic routes. The first disconnection is the carbon-carbon bond between the C-5 position of the thiophene (B33073) ring and the cyclohexyl group. The second is the bond between the C-3 position and the carboxylic acid group.

This analysis suggests two main forward synthetic strategies:

Pathway A : This route involves the initial synthesis or acquisition of a thiophene-3-carboxylic acid derivative. The cyclohexyl group is then introduced at the C-5 position in a subsequent step. This approach is advantageous as the electron-withdrawing carboxyl group at the C-3 position deactivates the adjacent C-4 position and directs incoming electrophiles or coupling partners to the desired C-5 position.

Pathway B : This alternative strategy begins with a 2-cyclohexylthiophene intermediate. The carboxylic acid group is then introduced at the C-3 position. This often involves metallation of the C-3 position followed by quenching with carbon dioxide.

Pathway C : A third, more convergent approach involves the construction of the thiophene ring from acyclic precursors that already contain the necessary carbon skeletons for the cyclohexyl and carboxylate moieties.

Pathway A is often preferred due to the regiochemical control offered by the existing carboxylic acid group.

Synthesis of Thiophene-3-carboxylic Acid Core Precursors and Building Blocks

The successful execution of Pathway A relies on the efficient preparation of the thiophene-3-carboxylic acid core. This involves forming the heterocyclic ring system and incorporating the acid functionality.

Several classical and modern methods are available for constructing the thiophene ring. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.compharmaguideline.comorganic-chemistry.org

Gewald Aminothiophene Synthesis : The Gewald reaction is a multicomponent reaction that typically yields 2-aminothiophenes from an α-methylene ketone, an activated nitrile, and elemental sulfur. derpharmachemica.compharmaguideline.com While it does not directly produce the target structure, the resulting aminothiophene can sometimes be chemically modified in subsequent steps.

Fiesselmann Thiophene Synthesis : This synthesis provides a versatile route to substituted thiophenes. One variation involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, which can yield 3-hydroxy-2-thiophenecarboxylic acid derivatives after treatment with a base. derpharmachemica.com

Synthetic MethodKey Starting MaterialsTypical ReagentsKey Features
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsPhosphorus pentasulfide (P4S10), Lawesson's reagentDirect cyclization to form the thiophene core. derpharmachemica.compharmaguideline.com
Gewald Synthesisα-Methylene ketone, activated nitrileElemental sulfur (S8), base (e.g., morpholine)Multicomponent reaction leading to 2-aminothiophenes. derpharmachemica.com
Fiesselmann SynthesisThioglycolic acid derivatives, α,β-acetylenic estersBase (e.g., sodium ethoxide)Leads to highly functionalized thiophenes. derpharmachemica.com

The carboxylic acid group can be introduced onto a pre-formed thiophene ring, most commonly via metallation followed by carboxylation. For instance, 3-bromothiophene (B43185) can be treated with a strong base like n-butyllithium to form 3-lithiothiophene, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield thiophene-3-carboxylic acid. beilstein-journals.org

In many synthetic sequences, the acidic proton of the carboxylic acid can interfere with subsequent reactions, particularly those involving organometallic reagents. youtube.com Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative, such as an ester. youtube.comlibretexts.org

Common protecting groups for carboxylic acids include:

Methyl or Ethyl Esters : Formed via Fischer esterification with methanol (B129727) or ethanol (B145695) under acidic catalysis. They are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org

Benzyl (B1604629) Esters : Introduced by reacting the carboxylic acid with benzyl alcohol. A key advantage is their removal under mild conditions via hydrogenolysis. libretexts.org

tert-Butyl Esters : Formed by reacting the acid with isobutylene. These are stable to many nucleophilic and basic conditions but are easily removed with acid. libretexts.org

Protecting Group (Ester)Introduction MethodRemoval (Deprotection) ConditionsKey Advantage
Methyl/EthylAcid-catalyzed reaction with corresponding alcohol (e.g., H2SO4, MeOH)Acid or base hydrolysis (e.g., HCl or NaOH)Simple and cost-effective. libretexts.org
Benzyl (Bn)Reaction with benzyl alcoholHydrogenolysis (H2, Pd/C)Mild, neutral deprotection conditions. libretexts.org
tert-Butyl (tBu)Acid-catalyzed reaction with isobutyleneAcidic conditions (e.g., trifluoroacetic acid)Stable to bases and nucleophiles. libretexts.org

Introduction of the Cyclohexyl Moiety at the C-5 Position

With the thiophene-3-carboxylic acid core (typically in its protected ester form) in hand, the final key step is the installation of the cyclohexyl group at the C-5 position.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic systems. mt.com Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the C-2 and C-5 positions. pharmaguideline.comstackexchange.comechemi.com In the case of a 3-substituted thiophene ester, the C-5 position is sterically accessible and electronically favored for substitution.

The reaction involves treating the thiophene substrate with an alkylating agent, such as cyclohexyl chloride or cyclohexene (B86901), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). mt.comgoogle.com However, traditional Friedel-Crafts reactions with thiophenes can be complicated by the instability of the thiophene ring in the presence of strong Lewis acids, which can lead to side reactions and polymerization. google.com Milder catalysts or alternative conditions are often sought to improve yields. asianpubs.org

Modern palladium-catalyzed cross-coupling reactions offer a highly efficient and regioselective alternative for introducing the cyclohexyl group. These methods typically involve the reaction of a 5-halothiophene derivative with an organometallic cyclohexyl reagent.

Suzuki Coupling : This powerful reaction involves the coupling of a 5-bromo- or 5-iodothiophene-3-carboxylate with cyclohexylboronic acid or its esters in the presence of a palladium catalyst and a base. rsc.orgmdpi.com The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.gov

Stille Coupling : In a Stille coupling, a 5-halothiophene is reacted with a cyclohexyltrialkylstannane reagent, catalyzed by a palladium complex. This method is also compatible with a wide range of functional groups, including esters. mdpi.com

Kumada Coupling : This reaction utilizes a Grignard reagent. A 5-bromothiophene-3-carboxylate can be coupled with cyclohexylmagnesium bromide using a nickel or palladium catalyst. mdpi.com

Cross-Coupling MethodThiophene SubstrateCyclohexyl ReagentTypical Catalyst System
Suzuki Coupling5-Bromo or 5-Iodo derivativeCyclohexylboronic acidPd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, and a base (e.g., K2CO3) rsc.orgnih.gov
Stille Coupling5-Bromo or 5-Iodo derivativeCyclohexylstannanePd(PPh3)4 or other Pd(0) complexes. mdpi.com
Kumada Coupling5-Bromo derivativeCyclohexylmagnesium bromide (Grignard)Ni(dppp)Cl2 or Pd catalysts. mdpi.com

Regioselectivity Considerations in Substitution Reactions

The synthesis of a disubstituted thiophene like this compound requires precise control over the position of incoming substituents, a concept known as regioselectivity. The thiophene ring has two distinct positions for substitution: the α-positions (2 and 5) and the β-positions (3 and 4). The α-positions are generally more reactive towards electrophiles due to the greater stabilization of the intermediate carbocation (the sigma complex or Wheland intermediate). nih.govacs.org

When a substituent is already present on the ring, it directs the position of the next substitution. The cyclohexyl group is an alkyl group, which is electron-donating and thus an activating group. Activators are typically ortho- and para-directors. libretexts.org In the context of a 3-substituted thiophene, the analogous positions are 2 and 5. Therefore, in the electrophilic substitution of 3-cyclohexylthiophene (B1363739), the incoming electrophile would be directed to the 2- and 5-positions.

The final regiochemical outcome is a balance of electronic and steric effects. nih.govacs.org

Electronic Effects : The electron-donating nature of the cyclohexyl group at the 3-position enriches the electron density at the 2- and 5-positions, making them more attractive to electrophiles.

Steric Effects : The bulky cyclohexyl group can hinder the approach of an electrophile to the adjacent 2-position. Consequently, substitution at the less hindered 5-position is often favored. The size of the incoming electrophile and the Vilsmeier reagent used in formylation reactions also plays a crucial role; larger reagents will preferentially attack the 5-position to avoid steric clash. researchgate.net

Studies on the formylation of 3-alkylthiophenes have shown that the ratio of 2-substitution to 5-substitution can be tuned by carefully selecting the formylating agent. researchgate.net For instance, smaller Vilsmeier reagents tend to favor substitution at the 2-position, while larger, planar aromatic Vilsmeier reagents favor the 5-position. researchgate.net This control is critical for a synthetic route that involves introducing a precursor to the carboxylic acid at the 5-position of a 3-cyclohexylthiophene starting material.

Functional Group Interconversions for Carboxylic Acid Formation

Once a suitable precursor functional group is installed at the desired position on the thiophene ring, it must be converted into a carboxylic acid. This process is known as a functional group interconversion. ub.eduslideshare.net Several reliable methods exist for this transformation.

Oxidation of Aldehydes or Alcohols : If a formyl group (aldehyde) is introduced onto the thiophene ring, it can be readily oxidized to a carboxylic acid. fiveable.mesolubilityofthings.com This is a common strategy where the thiophene is first formylated, and the resulting aldehyde is then subjected to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent are effective for this purpose. solubilityofthings.com Similarly, a primary alcohol can be oxidized to a carboxylic acid. fiveable.mesolubilityofthings.com

Carbonation of Organometallic Intermediates : A powerful and widely used method involves the reaction of an organometallic compound with carbon dioxide (CO₂). The synthesis first creates an organolithium or Grignard reagent by treating a halogenated thiophene (e.g., 5-bromo-2-cyclohexylthiophene) with an appropriate metal like n-butyllithium or magnesium. beilstein-journals.org This organometallic intermediate is a strong nucleophile that readily attacks the electrophilic carbon of CO₂, followed by an acidic workup to yield the carboxylic acid. beilstein-journals.org

Hydrolysis of Nitriles : A nitrile (cyano group) can serve as a precursor to a carboxylic acid. The nitrile can be introduced via nucleophilic substitution of a halide or through a Sandmeyer reaction. The nitrile is then hydrolyzed under either acidic or basic conditions to afford the carboxylic acid.

Palladium-Catalyzed Carbonylation : This method involves the reaction of a halo-thiophene with carbon monoxide (CO) in the presence of a palladium catalyst. beilstein-journals.org This reaction can be performed in a solvent system containing water to directly produce the carboxylic acid. beilstein-journals.org

Alternative Synthetic Routes and Their Comparative Analysis

Several distinct synthetic pathways can be envisioned for the preparation of this compound, each with its own advantages and disadvantages.

Route 1: Electrophilic Substitution of 2-Cyclohexylthiophene This route would begin with the Friedel-Crafts acylation or alkylation of thiophene to produce 2-cyclohexylthiophene. The next step would be to introduce a functional group at the 3-position. However, electrophilic substitution on a 2-alkylthiophene strongly favors the 5-position, making the introduction of a group at the 3-position difficult and resulting in low yields and isomeric mixtures. This makes the route generally inefficient.

Route 2: Functionalization of 3-Substituted Thiophenes A more regiochemically controlled approach starts with a pre-functionalized thiophene, such as 3-bromothiophene or 3-thiophenecarboxylic acid.

Pathway A (via Coupling) : Start with 3-bromothiophene. The first step would be the introduction of the carboxylic acid precursor at the 5-position, for example, through lithiation followed by formylation. The resulting 4-bromo-2-thiophenecarboxaldehyde (B41693) could then undergo a cross-coupling reaction (e.g., Suzuki or Kumada coupling) with a cyclohexyl organometallic reagent to install the cyclohexyl group. The final step would be the oxidation of the aldehyde to the carboxylic acid.

Pathway B (via Halogenation/Carboxylation) : An alternative starts with 3-cyclohexylthiophene (which can be synthesized from 3-bromothiophene and a cyclohexyl Grignard reagent). This intermediate would then undergo selective halogenation (e.g., bromination with NBS) at the 5-position. The resulting 2-bromo-4-cyclohexylthiophene is then converted to the carboxylic acid via lithiation and reaction with CO₂.

Route 3: Direct C-H Carboxylation Modern methods involving direct C-H activation and carboxylation with CO₂ offer a more atom-economical approach. mdpi.comresearchgate.net These reactions are often mediated by metal catalysts or strong bases. mdpi.comresearchgate.net While promising, achieving high regioselectivity on a substituted thiophene can be challenging, and the reaction may require high temperatures and pressures. mdpi.commdpi.com The mechanism often involves the cleavage of a C-H bond by a base, followed by the insertion of CO₂. researchgate.net

Comparative Analysis of Synthetic Routes

Route/PathwayAdvantagesDisadvantagesKey Considerations
Route 1 Uses readily available thiophene.Poor regiocontrol for 3-substitution.Low yield and difficult purification of isomers.
Route 2A Good regiocontrol.Multiple steps, use of expensive catalysts.Compatibility of functional groups during coupling.
Route 2B Good regiocontrol.Requires low-temperature organometallic steps.Strict anhydrous conditions needed for lithiation.
Route 3 Atom economical, fewer steps.Regioselectivity challenges, potentially harsh conditions. mdpi.comCatalyst development is ongoing for selectivity.

The lithiation route is often favored for its high yield, despite requiring specialized low-temperature equipment, while the Grignard route can be more practical for smaller-scale operations using standard equipment. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reagents.

For carboxylation reactions using CO₂, factors such as temperature and pressure significantly impact the yield. mdpi.com Studies on the direct carboxylation of thiophene have shown that both product yield and selectivity are highly dependent on these parameters.

Table: Effect of Reaction Parameters on Thiophene Carboxylation

ParameterVariationObservationReference
Temperature Increasing from 200°C to 300°CCarboxylate yield generally improves. mdpi.com
CO₂ Pressure Increasing from 2 bar to 8 barProduct yield increases, then decreases at higher pressures. mdpi.com
Catalyst/Base Use of different carboxylate saltsCesium pivalate (B1233124) found to be a highly suitable base additive. mdpi.com
Catalyst Loading Lowering PdI₂ catalyst from 5 mol% to 1 mol%Can still achieve good yields, though longer reaction times may be needed. acs.org

In palladium-catalyzed reactions, the choice of ligand is critical. For instance, in carbonylation reactions, the use of chelating diphosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) has been shown to be essential for successful conversion. beilstein-journals.org

Yield enhancement can also be achieved by:

Controlling Stoichiometry : Ensuring the optimal ratio of reactants and reagents.

Minimizing Side Reactions : For example, in lithiation reactions, maintaining very low temperatures (-60°C or below) is crucial to prevent side reactions and decomposition of the organolithium intermediate. beilstein-journals.org

Purification of Starting Materials : The purity of the initial thiophene source can dramatically affect catalyst performance and reaction conversion, as trace impurities like mercaptans can poison metal catalysts. acs.org

Methodologies for Purification and Isolation of the Compound

Following the chemical synthesis, a robust purification and isolation protocol is required to obtain this compound of high purity. The acidic nature of the target compound is often exploited in the purification process.

Aqueous Workup and Extraction : The crude reaction mixture is typically subjected to an aqueous workup. The carboxylic acid can be selectively extracted from an organic solvent (like ethyl acetate) into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). google.com The aqueous layer is then separated, and impurities remain in the organic layer. Acidification of the aqueous layer then precipitates the pure carboxylic acid, which can be collected by filtration.

Recrystallization : This is a primary technique for purifying solid organic compounds. The crude carboxylic acid is dissolved in a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent. Water is a potential solvent for the recrystallization of some thiophenecarboxylic acids. google.com

Chromatography : For laboratory-scale purification or for separating complex mixtures, column chromatography is employed. nih.gov The crude product is passed through a stationary phase (commonly silica (B1680970) gel) using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), which separates compounds based on their polarity. nih.gov

Drying and Characterization : After isolation, the purified product is thoroughly dried to remove residual solvent, often under vacuum. The identity and purity of the final compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and mass spectrometry. google.comgatech.edu

For volatile intermediates in the synthetic pathway, vacuum distillation can be an effective method of purification. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Cyclohexylthiophene-3-carboxylic acid, a combination of one-dimensional and multi-dimensional NMR experiments allows for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals, confirmation of its connectivity, and investigation of its dynamic conformational properties. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 10-12 ppm, due to its deshielded nature and hydrogen bonding. libretexts.org Protons on carbons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org

Multi-dimensional NMR techniques are indispensable for assembling the molecular puzzle of this compound by mapping the correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the two adjacent protons on the thiophene (B33073) ring. It would also map out the entire spin system of the cyclohexyl ring, showing correlations between the methine proton at the point of attachment and the adjacent methylene (B1212753) protons, and subsequent correlations around the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). researchgate.net Each C-H bond in the thiophene and cyclohexyl rings would produce a cross-peak, allowing for the direct assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show through-space correlations between the protons of the cyclohexyl ring and the proton on the C4 position of the thiophene ring, providing insight into the preferred rotational orientation of the cyclohexyl group relative to the thiophene ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
COOH~10-12 (broad s)~160-180H2, H4 → COOH-
Thiophene-C2----
Thiophene-C3-~130-140--
Thiophene-H4~7.5-8.0 (d)~125-130H4 → C2, C5, COOHH4 ↔ Cyclohexyl-H2'/H6'
Thiophene-C5-~150-160--
Cyclohexyl-C1'~2.5-3.0 (m)~40-45H1' → Thiophene-C4, C5H1' ↔ Thiophene-H4
Cyclohexyl-C2'/C6'~1.2-2.0 (m)~30-35H2'/H6' → C1', C3'/C5'H2'/H6' ↔ Thiophene-H4
Cyclohexyl-C3'/C5'~1.2-2.0 (m)~25-30H3'/H5' → C1', C2'/C6', C4'-
Cyclohexyl-C4'~1.2-2.0 (m)~25-30H4' → C2'/C6', C3'/C5'-

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. By adding a known amount of an inert internal standard with a well-resolved signal, the absolute quantity of this compound in a sample can be accurately determined. This method is valuable for monitoring the progress of its synthesis, quantifying reaction yields, and assessing the purity of the final product with high precision.

The cyclohexyl group is not static; it undergoes a rapid "chair-chair" ring inversion at room temperature. Dynamic NMR spectroscopy is the ideal tool to study this process. nih.govcopernicus.org At room temperature, the ¹H and ¹³C NMR spectra show averaged signals for the axial and equatorial protons and carbons of the cyclohexyl ring. However, by lowering the temperature, this conformational exchange can be slowed down on the NMR timescale. Below a certain temperature (the coalescence temperature), separate signals for the axial and equatorial conformers can be resolved. nih.gov Analyzing the spectra at different temperatures allows for the determination of key thermodynamic and kinetic parameters, such as the energy barrier (ΔG‡) for the ring inversion and the equilibrium constant between the two chair conformations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

The carboxylic acid functional group gives rise to some of the most characteristic bands in an IR spectrum. spectroscopyonline.com Due to strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers, the O-H stretching vibration is observed as a very broad and intense absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹. orgchemboulder.com This broad feature often overlaps with the C-H stretching vibrations. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group results in a strong, sharp absorption band. spectroscopyonline.com For saturated aliphatic carboxylic acids, this band typically appears in the range of 1700-1725 cm⁻¹. echemi.com The position of this band is sensitive to the electronic environment and physical state of the sample.

Beyond the carboxylic acid group, the IR and Raman spectra will display a series of bands in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the thiophene and cyclohexyl structures.

Thiophene Ring: The thiophene ring has several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the aromatic ring are expected in the 1350-1530 cm⁻¹ region. iosrjournals.org The C-S stretching modes of the thiophene ring are generally weaker and found at lower frequencies, often in the 630-710 cm⁻¹ range. jchps.com

Cyclohexyl Moiety: The cyclohexyl group contributes characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). acs.org Other key vibrations include the CH₂ scissoring mode around 1450 cm⁻¹ and various CH₂ rocking and twisting modes at lower wavenumbers. royalsocietypublishing.orgustc.edu.cn The carbon skeleton of the cyclohexane (B81311) ring also has characteristic breathing and deformation modes. royalsocietypublishing.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IntensityNotes
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Very BroadCharacteristic of H-bonded dimer. orgchemboulder.com
C-H stretch (Thiophene)3050 - 3150Medium-WeakAromatic C-H stretch. iosrjournals.org
C-H stretch (Cyclohexyl)2850 - 2960StrongAliphatic C-H asymmetric and symmetric stretches. acs.org
C=O stretch (Carboxylic Acid)1700 - 1725Very Strong, SharpPosition depends on dimerization and conjugation. echemi.com
C=C stretch (Thiophene)1350 - 1530Medium-StrongMultiple bands expected for the aromatic ring. iosrjournals.org
CH₂ bend (Cyclohexyl)~1450MediumScissoring vibration. ustc.edu.cn
C-O stretch (Carboxylic Acid)1210 - 1320StrongCoupled with O-H in-plane bending. orgchemboulder.com
O-H bend (out-of-plane)900 - 960Medium, BroadCharacteristic wag of H-bonded dimer. spectroscopyonline.com
C-S stretch (Thiophene)630 - 710Weak-MediumCharacteristic of the thiophene ring. jchps.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry serves as a cornerstone in the structural elucidation of organic molecules. For this compound, a combination of high-resolution and tandem mass spectrometry techniques would be instrumental in confirming its elemental composition and mapping its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

An experimental determination of the exact mass via HRMS would be crucial to unequivocally confirm this molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₁H₁₄O₂S
Monoisotopic Mass 210.07146 Da
[M+H]⁺ Adduct m/z 211.07874
[M+Na]⁺ Adduct m/z 233.06068

| [M-H]⁻ Adduct m/z | 209.06418 |

Data sourced from predicted values as specific experimental data is not available in the searched literature. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structure of a molecule by analyzing its fragmentation patterns. Although no specific MS/MS studies for this compound have been reported, the expected fragmentation pathways can be predicted based on the known behavior of carboxylic acids and thiophene derivatives.

Key fragmentation processes would likely include:

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Loss of the Cyclohexyl Group: Cleavage of the bond between the thiophene ring and the cyclohexyl group could result in the loss of a cyclohexyl radical (C₆H₁₁) or cyclohexene (B86901) (C₆H₁₀).

Ring Opening: The thiophene ring itself could undergo fragmentation, although this is generally less favorable than the loss of substituents.

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different structural motifs within the molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. For this compound, the thiophene ring and the carboxylic acid group constitute the primary chromophores.

No specific experimental UV-Vis or fluorescence spectra for this compound were found in the available literature. However, based on the structure, it is anticipated that the compound would exhibit absorption in the ultraviolet region, characteristic of substituted thiophenes. The presence of the cyclohexyl group, being an alkyl substituent, is not expected to significantly shift the absorption maxima compared to simpler alkyl-substituted thiophene carboxylic acids. The carboxylic acid group can influence the electronic transitions, and the absorption spectrum may be sensitive to the pH of the medium due to the protonation state of the carboxylate.

Fluorescence properties are less predictable without experimental data. While some thiophene derivatives are known to be fluorescent, the quantum yield can be highly dependent on the nature and position of the substituents. Further experimental investigation would be necessary to characterize the absorption and emission properties of this specific compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Unit Cell Parameters

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, no experimental data on its unit cell parameters or crystal system is available.

A successful single-crystal X-ray diffraction experiment would yield the precise spatial coordinates of all atoms in the asymmetric unit, defining the molecule's conformation in the solid state. It would also reveal the parameters of the unit cell (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...X Interactions)

In the absence of a crystal structure, the intermolecular interactions that are likely to be present in the solid state of this compound can be inferred from its molecular structure. The key functional groups—the carboxylic acid, the thiophene ring, and the cyclohexyl group—are all expected to participate in various non-covalent interactions that dictate the crystal packing.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers, a common supramolecular synthon for carboxylic acids.

π-Stacking: The aromatic thiophene rings could engage in π-stacking interactions, where the planes of adjacent rings are arranged in a parallel or offset fashion. The extent and geometry of this stacking would influence the electronic properties of the material.

C-H...X Interactions: The C-H bonds of the cyclohexyl group and the thiophene ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylic acid group or the sulfur atom of a neighboring thiophene ring (C-H...O and C-H...S interactions).

Table 2: Expected Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor
Hydrogen Bonding O-H (Carboxylic Acid) C=O (Carboxylic Acid)
π-Stacking Thiophene Ring Thiophene Ring
C-H...O Interactions C-H (Cyclohexyl, Thiophene) C=O (Carboxylic Acid)

| C-H...S Interactions | C-H (Cyclohexyl, Thiophene) | S (Thiophene) |

A definitive understanding of the supramolecular assembly of this compound in the solid state awaits the successful determination of its crystal structure.

Table 3: List of Compounds Mentioned

Compound Name

Investigation of Polymorphism and Crystal Packing Effects

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of paramount importance in the fields of materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While direct crystallographic studies on this compound are not extensively available in the public domain, an understanding of its potential for polymorphism and the nature of its crystal packing can be inferred from the well-documented structures of related thiophene carboxylic acids.

The crystal packing of carboxylic acids is typically dominated by strong hydrogen bonding interactions. Specifically, the carboxylic acid functional group readily forms centrosymmetric dimers through O-H···O hydrogen bonds. This dimerization creates a stable, planar six-membered ring motif which is a recurring feature in the crystal structures of many carboxylic acids. It is highly probable that this compound also adopts this dimeric structure as the fundamental building block of its crystal lattice.

The potential for polymorphism in this compound arises from the possibility of different packing arrangements of the hydrogen-bonded dimers, as well as different conformations of the cyclohexyl group. These variations could lead to the formation of multiple crystalline forms with different lattice energies. The interplay of weaker intermolecular forces, such as C-H···O or π-π stacking interactions involving the thiophene rings, would also contribute to the stability of a particular polymorph.

To illustrate the common crystallographic features of related compounds, the following table presents data for thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which are known to form hydrogen-bonded dimers.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Thiophene-2-carboxylic acidC₅H₄O₂SMonoclinicP2₁/c5.675.0319.5798.24 iucr.org
Thiophene-3-carboxylic acidC₅H₄O₂SMonoclinicP2₁/c10.10614.29916.092908 researchgate.netnih.gov

This table is for illustrative purposes to show typical crystallographic data for related compounds.

The investigation into the polymorphism of this compound would involve techniques such as single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice of different polymorphs. Powder X-ray diffraction (PXRD) could be used to identify and distinguish between different crystalline forms. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be instrumental in identifying phase transitions between polymorphs and determining their relative thermodynamic stabilities.

Theoretical and Computational Investigations of 5 Cyclohexylthiophene 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, offering insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding electronic energy. For 5-Cyclohexylthiophene-3-carboxylic acid, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The geometry optimization process would likely be performed using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules, paired with a suitable basis set like 6-31G* or larger to accurately describe the electronic distribution. The process involves iterative calculations that adjust the atomic coordinates until a stationary point on the potential energy surface is located, representing a stable conformation of the molecule. It is anticipated that the thiophene (B33073) ring will be largely planar, though minor deviations may occur due to the steric influence of the bulky cyclohexyl and carboxylic acid substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be distributed over the carboxylic acid group, which acts as an electron-accepting moiety. The presence of the electron-donating cyclohexyl group at the 5-position would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted thiophene-3-carboxylic acid.

From these orbital energies, various reactivity descriptors can be calculated, such as electron affinity (A = -ELUMO), ionization potential (I = -EHOMO), chemical hardness (η = (I - A) / 2), and chemical potential (μ = -(I + A) / 2). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative Values based on similar compounds)

ParameterSymbolPredicted Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -6.0Energy of the highest energy electrons available to participate in a reaction.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -1.0Energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Energy GapΔE4.5 to 5.5Indicator of chemical stability and reactivity.
Ionization PotentialI6.0 to 6.5Energy required to remove an electron.
Electron AffinityA1.0 to 1.5Energy released when an electron is added.
Chemical Hardnessη2.25 to 2.75Resistance to change in electron distribution.
Chemical Potentialμ-3.75 to -3.5"Escaping tendency" of electrons from a system.

Note: These are estimated values based on computational studies of similar thiophene derivatives and are for illustrative purposes only. Actual values would require specific DFT calculations for this compound.

The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent areas with intermediate electrostatic potential.

For this compound, the EPS analysis is expected to show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The acidic proton of the carboxylic acid group will exhibit a strong positive potential, highlighting its susceptibility to deprotonation. The thiophene ring is expected to show a region of relatively negative potential, characteristic of an aromatic system, while the cyclohexyl group will likely have a more neutral potential.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The flexibility of the cyclohexyl and carboxylic acid groups gives rise to multiple possible conformations for this compound. Understanding the relative energies and rotational barriers of these conformers is crucial for a complete picture of the molecule's behavior.

The rotation around the single bonds connecting the cyclohexyl and carboxylic acid groups to the thiophene ring is not entirely free. Steric hindrance and electronic effects create energy barriers to rotation, leading to preferred conformational isomers.

The cyclohexyl group can exist in a stable chair conformation, which can be attached to the thiophene ring in either an equatorial or an axial position. The equatorial conformation is generally more stable due to reduced steric interactions. The rotation around the C-C bond connecting the cyclohexyl ring to the thiophene ring will have a specific rotational barrier that can be calculated using quantum chemical methods.

Similarly, the carboxylic acid group can rotate around the C-C bond connecting it to the thiophene ring. This rotation will influence the extent of conjugation between the carbonyl group and the thiophene π-system. There are typically two planar or near-planar conformations that are energetically favorable. The rotational barrier between these conformers can be determined by performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step.

Table 2: Predicted Rotational Barriers for this compound (Illustrative Values based on similar compounds)

RotationPredicted Rotational Barrier (kcal/mol)Description
Cyclohexyl-Thiophene C-C bond3 - 5Energy required to rotate the cyclohexyl group relative to the thiophene ring.
Carboxylic Acid-Thiophene C-C bond5 - 8Energy required to rotate the carboxylic acid group out of conjugation with the thiophene ring.

Note: These are estimated values based on computational studies of similar substituted thiophenes and are for illustrative purposes only.

The conformation of the bulky cyclohexyl group can have a subtle but significant impact on the planarity of the thiophene ring. While the thiophene ring has a strong preference for a planar geometry to maintain its aromaticity, significant steric interactions with the cyclohexyl group, particularly in less stable conformations, could induce slight puckering of the ring.

Spectroscopic Property Prediction from First Principles

First principles calculations, rooted in quantum mechanics, provide a powerful avenue for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the elucidation of spectral features, aiding in structural verification and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational chemistry, particularly through quantum chemical methods, offers a means to predict ¹H and ¹³C NMR chemical shifts, which can be invaluable for confirming or even reassigning molecular structures. dntb.gov.uaresearchgate.net

The prediction of NMR chemical shifts for this compound would typically involve geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable basis set. Subsequent to optimization, the NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For a molecule with conformational flexibility, such as the cyclohexyl ring in this compound, it is crucial to perform a conformational search to identify low-energy conformers. The final predicted chemical shifts are often a Boltzmann-weighted average of the shifts calculated for each significant conformer. researchgate.net A significant challenge in predicting chemical shifts for this molecule would be the handling of the acidic proton of the carboxylic acid group, as its chemical shift is highly sensitive to solvent, concentration, and pH. dntb.gov.ua

A hypothetical comparison between predicted and experimental chemical shifts for structural verification is presented in Table 1. Discrepancies between the calculated and experimental values can prompt a re-evaluation of the proposed structure or consideration of environmental effects not included in the calculation.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes and does not represent actual experimental data.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H (Thiophene C2) 7.2 - 7.5 7.35
H (Thiophene C4) 7.9 - 8.2 8.05
C (Carboxylic Acid) 165 - 170 168.2
C (Thiophene C2) 125 - 130 127.5
C (Thiophene C3) 135 - 140 138.1
C (Thiophene C4) 128 - 133 130.4

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies, aiding in the assignment of experimental spectral bands to specific molecular motions.

For this compound, vibrational frequencies would be calculated using DFT. Following a geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. nih.gov

Key vibrational modes for this molecule would include:

O-H stretch of the carboxylic acid, typically a broad band in the IR spectrum.

C=O stretch of the carboxylic acid, a strong, characteristic band. nih.gov

C-O stretch and O-H bend of the carboxylic acid group.

Thiophene ring C-H and C-C stretching modes.

Cyclohexyl C-H stretching and bending modes.

Table 2 presents a hypothetical assignment of calculated vibrational frequencies to the expected experimental IR bands for this compound.

Table 2: Hypothetical Assignment of Calculated Vibrational Frequencies for this compound This table is for illustrative purposes and does not represent actual experimental data.

Calculated Frequency (cm⁻¹, scaled) Assignment Expected IR Intensity
~3000 O-H stretch (carboxylic acid dimer) Broad, Strong
~2930, ~2850 C-H stretch (cyclohexyl) Strong
~1700 C=O stretch (carboxylic acid dimer) Very Strong
~1450 C-O-H bend (carboxylic acid) Medium
~1420 Thiophene ring stretch Medium-Strong

Molecular Dynamics Simulations for Dynamic Behavior in Different Phases

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can provide insights into its conformational dynamics and intermolecular interactions in various phases (gas, liquid, or solid).

An MD simulation would begin with the selection of a suitable force field, which is a set of parameters that defines the potential energy of the system. The molecule would be placed in a simulation box, which could be in a vacuum for gas-phase simulations or filled with solvent molecules (e.g., water, chloroform) or other molecules of the same type to simulate condensed phases. The system is then allowed to evolve over time by solving Newton's equations of motion.

Analysis of the simulation trajectory can reveal:

Conformational Preferences: The flexibility of the cyclohexyl ring (e.g., chair-boat interconversions) and the orientation of the carboxylic acid group relative to the thiophene ring can be studied.

Intermolecular Interactions: In condensed phases, the formation and dynamics of hydrogen bonds between the carboxylic acid groups (leading to dimerization) can be investigated.

Solvation Structure: In solution, the arrangement of solvent molecules around the solute can be characterized.

Transport Properties: In the liquid phase, properties like the diffusion coefficient can be calculated.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is often not captured by static quantum mechanical calculations.

Theoretical Basis for Reactivity, Regioselectivity, and Mechanistic Insights

The reactivity and regioselectivity of this compound are governed by the electronic properties of the substituted thiophene ring. Thiophene itself is an electron-rich aromatic system prone to electrophilic substitution, preferentially at the 2- and 5-positions due to the superior stabilization of the intermediate cation. stackexchange.com

In this compound, the substituents modulate this inherent reactivity:

The carboxylic acid group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.

The cyclohexyl group at the 5-position is a weakly electron-donating group through an inductive effect, which activates the ring.

Computational methods can provide a quantitative understanding of these effects. DFT calculations can be used to determine various reactivity descriptors:

Molecular Electrostatic Potential (MEP): The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid would be the most electron-rich sites, while the hydrogen of the hydroxyl group would be electron-poor. The thiophene ring would show regions of negative potential, indicating its susceptibility to electrophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and location of the HOMO indicate the ability to donate electrons and the likely site of electrophilic attack. The LUMO's energy and location suggest the ability to accept electrons and the likely site of nucleophilic attack. dntb.gov.ua For electrophilic substitution on the thiophene ring, the position with the highest HOMO coefficient (likely the C2 position) would be the most reactive.

Calculation of Reaction Intermediates: The stability of potential intermediates (e.g., sigma complexes in electrophilic substitution) can be calculated to predict the most favorable reaction pathway and thus the regioselectivity.

These theoretical insights are fundamental for predicting the outcome of chemical reactions and for designing new synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Properties and Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For this compound, a QSPR model could be developed to predict various chemical properties and non-biological activities.

The development of a QSPR model involves several steps:

Data Set Collection: A series of thiophene derivatives with known experimental values for a specific property (e.g., pKa, solubility, melting point) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property of interest. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For instance, a QSPR model could be developed to predict the acidity (pKa) of a series of substituted thiophene-3-carboxylic acids. mrupp.info Descriptors such as the charge on the acidic hydrogen, the energy of the LUMO, and electrostatic parameters could be correlated with the experimental pKa values. Such a model would allow for the rapid estimation of the pKa of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired acidic properties.

Table of Compound Names

Compound Name
This compound

Reactivity Profiles and Functional Group Transformations of 5 Cyclohexylthiophene 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of well-established reactions. These transformations primarily involve the carbonyl carbon and the acidic proton, leading to a range of important derivatives.

Nucleophilic Acyl Substitution Reactions: Esterification, Amidation, and Acid Halide Formation

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. openstax.org This pathway allows for the conversion of the carboxylic acid into esters, amides, and acid halides, which are themselves valuable synthetic intermediates. openstax.orglibretexts.org

Esterification: The conversion of 5-Cyclohexylthiophene-3-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. youtube.comyoutube.com Alternatively, esterification can be performed under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which is particularly effective for sterically hindered substrates. orgsyn.orgorganic-chemistry.org

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must first be "activated." A common laboratory method involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which transforms the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon. libretexts.orgpressbooks.pub Heating the ammonium carboxylate salt at high temperatures (above 100°C) can also drive off water and form the amide, though this method is less common due to the harsh conditions required. libretexts.org

Acid Halide Formation: Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as precursors to other derivatives like esters and amides. libretexts.orglibretexts.org this compound can be converted into the corresponding acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. youtube.com Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acid bromide. libretexts.org

Table 1: Nucleophilic Acyl Substitution Reactions
TransformationTypical ReagentsProduct
EsterificationAlcohol (R'-OH), H⁺ catalyst (e.g., H₂SO₄)5-Cyclohexylthiophene-3-carboxylate ester
EsterificationAlcohol (R'-OH), DCC, DMAP5-Cyclohexylthiophene-3-carboxylate ester
AmidationAmine (R'R''NH), DCC5-Cyclohexylthiophene-3-carboxamide
Acid Chloride FormationThionyl chloride (SOCl₂)5-Cyclohexylthiophene-3-carbonyl chloride
Acid Bromide FormationPhosphorus tribromide (PBr₃)5-Cyclohexylthiophene-3-carbonyl bromide

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to yield either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions.

The full reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting this compound into (5-cyclohexylthiophen-3-yl)methanol. idc-online.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced further to the alcohol, making isolation of the aldehyde difficult via this method. libretexts.org

Selective reduction to the aldehyde is more complex and cannot typically be achieved in a single step from the carboxylic acid using standard hydride reagents. researchgate.netresearchgate.net A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride. The resulting acid chloride can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). idc-online.comlibretexts.org This reagent is selective for the reduction of acid chlorides to aldehydes, preventing over-reduction to the primary alcohol. libretexts.org

Table 2: Reduction Reactions of the Carboxylic Acid Moiety
ProductReagent(s)Notes
Primary Alcohol1. LiAlH₄, dry ether/THF 2. H₃O⁺ workupComplete reduction. NaBH₄ is ineffective.
Aldehyde1. SOCl₂ (to form acid chloride) 2. LiAlH(Ot-Bu)₃Two-step process via the acid chloride to prevent over-reduction.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires significant energy input or specific structural features in the molecule. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires high temperatures or the use of metal catalysts, such as copper. nih.gov The reaction proceeds via the protonation of the aromatic ring and subsequent loss of CO₂. The stability of the resulting carbanion intermediate is a key factor; decarboxylation is facilitated by the presence of electron-withdrawing groups that can stabilize this intermediate. organic-chemistry.org In the absence of such activating groups on the thiophene (B33073) ring of this compound, forcing conditions would likely be necessary to achieve decarboxylation. nih.gov

Reactions of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. Its reactivity is influenced by the substituents attached to it.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Acylation)

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic systems, involving the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the thiophene ring has two substituents that influence the position of further substitution:

Carboxylic Acid (-COOH) at C3: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5).

Cyclohexyl Group at C5: This is an alkyl group, which is weakly electron-donating through induction and hyperconjugation. It is an activating group that directs incoming electrophiles to the ortho and para positions (C4, as C6 is part of the ring).

The available positions for substitution on the thiophene ring are C2 and C4. The directing effects of the existing substituents are as follows:

Attack at C2: This position is ortho to the deactivating -COOH group and is not directly influenced by the C5-cyclohexyl group in a simple ortho/para sense. However, the C2 position in thiophene is inherently the most reactive site due to stabilization of the intermediate by the adjacent sulfur atom.

Attack at C4: This position is ortho to the activating cyclohexyl group and ortho to the deactivating carboxylic acid group.

The outcome of an EAS reaction will be determined by the balance of these electronic effects, as well as steric hindrance from the bulky cyclohexyl group, which may disfavor attack at the adjacent C4 position. Often, the inherent reactivity of the C2 position of the thiophene ring will dominate, provided it is not sterically blocked.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Br, Cl) using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Acylation (Friedel-Crafts): Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsPotential Product(s)
BrominationBr₂, Acetic Acid or NBSBromo-5-cyclohexylthiophene-3-carboxylic acid
NitrationHNO₃, H₂SO₄5-Cyclohexyl-nitro-thiophene-3-carboxylic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-5-cyclohexylthiophene-3-carboxylic acid

Nucleophilic Aromatic Substitution Reactions (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is generally difficult on electron-rich rings like thiophene. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org

Given that this compound lacks strong electron-withdrawing activators and a suitable leaving group, it is not expected to undergo SNAr reactions under standard conditions. Such transformations would likely require extremely harsh conditions or alternative mechanistic pathways, such as those involving benzyne-like intermediates or concerted mechanisms, which are beyond the scope of typical SNAr reactivity. nih.gov Therefore, this class of reactions is generally considered not applicable to this specific substrate.

Metalation and Lithiation at Unsubstituted Positions for Further Derivatization

The thiophene ring of this compound possesses two unsubstituted positions, C2 and C4, which are prime targets for metalation and subsequent derivatization. The primary mechanism governing the regioselectivity of this process is directed ortho-metalation (DoM), where the carboxylic acid group at C3 directs the deprotonation to the adjacent C4 position. baranlab.org

The process typically involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The carboxylic acid is first deprotonated to form a lithium carboxylate, which then coordinates the lithium amide base, facilitating the removal of the C4 proton. This results in the formation of a dilithiated intermediate.

The bulky cyclohexyl group at the C5 position exerts a significant steric influence on this reaction. While the electronic directing effect of the carboxylate group strongly favors lithiation at C4, the steric hindrance from the adjacent cyclohexyl ring can impede the approach of the bulky base. This may necessitate the use of less sterically demanding bases or more forcing reaction conditions to achieve efficient lithiation at the C4 position. Lithiation at the C2 position is generally less favored due to the weaker directing effect from the C3-carboxylate and the steric hindrance from the C5-cyclohexyl group.

Once the lithiated species is formed, it can be quenched with a variety of electrophiles to introduce new functional groups at the C4 position. This provides a versatile route to a range of 4-substituted-5-cyclohexylthiophene-3-carboxylic acid derivatives.

Table 1: Potential Electrophiles for Derivatization of Lithiated this compound

ElectrophileResulting Functional Group at C4
Carbon dioxide (CO₂)Carboxylic acid
Alkyl halides (R-X)Alkyl group
Aldehydes/Ketones (RCHO/RCOR')Hydroxyalkyl/Hydroxy-dialkyl-methyl group
N,N-Dimethylformamide (DMF)Formyl group
Iodine (I₂)Iodo group
Chlorotrimethylsilane ((CH₃)₃SiCl)Trimethylsilyl group

Transformations Involving the Cyclohexyl Substituent

Functionalization of the Cyclohexyl Ring (e.g., oxidation, substitution)

The cyclohexyl substituent of this compound offers another avenue for synthetic modification. The C-H bonds of the cyclohexyl ring, particularly those at the C1' position (benzylic-like), are susceptible to functionalization through various oxidative and substitution reactions.

Oxidation: The cyclohexyl group can undergo oxidation to introduce carbonyl or hydroxyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can potentially oxidize the C1' position to a ketone. More selective oxidation methods, potentially employing catalytic systems with molecular oxygen or peroxides, could lead to the formation of the corresponding alcohol. The reactivity of the thiophene ring towards oxidation must be considered, as the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under harsh conditions.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation provide powerful tools for the direct functionalization of saturated rings like cyclohexane (B81311). nih.govscripps.edursc.org Catalysts based on palladium, rhodium, or iridium can facilitate the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties, at specific positions on the cyclohexyl ring. nih.gov The directing effect of the thiophene ring or the carboxylic acid group could influence the regioselectivity of such reactions.

Table 2: Potential Functionalizations of the Cyclohexyl Ring

Reaction TypeReagents/CatalystsPotential Functional Group
OxidationKMnO₄, CrO₃Carbonyl, Carboxyl
C-H ArylationPd(OAc)₂, Ligand, Aryl HalideAryl
C-H BorylationIridium catalyst, B₂pin₂Boryl
C-H AminationRhodium catalyst, DioxazoloneAmino

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

The regioselectivity of synthetic transformations on this compound is primarily dictated by the interplay of electronic and steric factors.

In Metalation/Lithiation: As discussed, the directing effect of the C3-carboxylic acid group strongly favors functionalization at the C4 position. However, the steric bulk of the C5-cyclohexyl group can influence this outcome, potentially leading to a mixture of products or requiring specific reaction conditions to achieve high regioselectivity.

In Cyclohexyl Ring Functionalization: The inherent reactivity of the C-H bonds on the cyclohexane ring governs the regioselectivity. The C1' position is generally the most activated due to its proximity to the thiophene ring. However, other positions might be functionalized depending on the specific catalyst and reaction conditions employed in C-H activation strategies.

Stereoselectivity:

Transformations involving the cyclohexyl ring introduce the possibility of stereoisomerism.

Functionalization of the Cyclohexyl Ring: The introduction of a new substituent on the cyclohexyl ring can lead to the formation of cis and trans diastereomers. The stereochemical outcome of these reactions is dependent on the reaction mechanism. For instance, reactions proceeding through a planar intermediate might show low stereoselectivity, while concerted or sterically controlled pathways could favor the formation of one diastereomer over the other. The approach of the reagent to the cyclohexyl ring can be influenced by the orientation of the bulky thiophene-3-carboxylic acid group, potentially leading to a preferred stereochemical outcome.

Further detailed experimental studies are required to fully elucidate the specific regiochemical and stereochemical outcomes of various synthetic transformations on this molecule.

Synthesis and Characterization of Advanced Derivatives and Analogues

Design Principles for Structural Modification of 5-Cyclohexylthiophene-3-carboxylic Acid

The structural modification of this compound is guided by several key design principles aimed at tuning its physicochemical and electronic properties for various applications. These modifications can be broadly categorized into three main areas: manipulation of the carboxylic acid group, substitution on the thiophene (B33073) ring, and alteration of the cyclohexyl moiety.

The primary goal of these modifications is often to modulate the molecule's electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic electronics, where the band gap of the material determines its optical and electrical properties. For instance, introducing electron-donating or electron-withdrawing groups onto the thiophene ring can systematically alter these energy levels.

Another important design principle is the enhancement of solubility and processability. The introduction of long alkyl chains or other solubilizing groups can improve the material's compatibility with common organic solvents, facilitating its use in solution-based processing techniques for fabricating thin films and devices.

Finally, the extension of the π-conjugated system is a common strategy to red-shift the absorption and emission spectra of the molecule, a desirable feature for applications in organic photovoltaics and light-emitting diodes. This can be achieved by creating oligomers or polymers incorporating the this compound unit.

Synthesis of Esters, Amides, and Acid Chlorides derived from the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and provide access to a wide range of compounds with diverse properties and applications.

Esterification: Esters of this compound can be readily prepared through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction is typically carried out under reflux conditions, and the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, the Steglich esterification offers a milder route, employing a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for synthesizing esters from sensitive alcohols.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of the amide bond under mild conditions.

Acid Chloride Formation: The conversion of this compound to its corresponding acid chloride is a key step for the synthesis of various derivatives, as acid chlorides are highly reactive acylating agents. This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often performed in an inert solvent like toluene, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.

The following table summarizes the common reagents and general conditions for these transformations:

DerivativeReagentsTypical Conditions
EsterAlcohol, H₂SO₄ (catalyst)Reflux in excess alcohol
EsterAlcohol, DCC, DMAPRoom temperature in an inert solvent (e.g., DCM)
AmideAmine, DCC/HOBt or EDC/HOBtRoom temperature in an inert solvent (e.g., DMF, DCM)
Acid ChlorideSOCl₂ or (COCl)₂Reflux in an inert solvent (e.g., toluene)

Synthesis of Thiophene Ring-Modified Derivatives (e.g., varying substitution patterns on the thiophene ring)

Modification of the thiophene ring in this compound allows for the fine-tuning of its electronic properties. Introducing various substituents at different positions on the thiophene nucleus can significantly impact the molecule's conjugation, energy levels, and intermolecular interactions.

A powerful and versatile method for achieving such modifications is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions enable the formation of carbon-carbon bonds between the thiophene core and a wide array of functional groups. For these reactions to be employed, a halogenated precursor of this compound is typically required. For example, bromination of the thiophene ring can provide a handle for subsequent cross-coupling.

The Suzuki coupling reaction involves the reaction of a halo-thiophene derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a broad range of functional groups.

The Stille coupling, on the other hand, utilizes an organotin reagent as the coupling partner for the halo-thiophene. While organotin compounds can be toxic, the Stille reaction is often highly efficient and can be used to introduce a variety of substituents.

Direct C-H arylation is another modern and atom-economical approach for modifying the thiophene ring. This method avoids the pre-functionalization of the thiophene ring with a halogen and instead directly couples a C-H bond with an aryl halide.

Below is a table illustrating potential thiophene ring-modified derivatives and the synthetic methods that could be employed for their synthesis:

Target DerivativeSynthetic ApproachKey Reagents
5-Cyclohexyl-2-phenylthiophene-3-carboxylic acidSuzuki Coupling2-Bromo-5-cyclohexylthiophene-3-carboxylic acid, Phenylboronic acid, Pd catalyst, Base
5-Cyclohexyl-4-methylthiophene-3-carboxylic acidLithiation and AlkylationThis compound, n-BuLi, Methyl iodide
2-Bromo-5-cyclohexylthiophene-3-carboxylic acidElectrophilic BrominationThis compound, N-Bromosuccinimide (NBS)

Synthesis of Cyclohexyl Ring-Modified Derivatives (e.g., substituted cyclohexyl groups, different cycloalkyl groups)

Modifying the cyclohexyl ring of this compound offers another avenue for altering the molecule's properties, particularly its solubility, steric hindrance, and packing in the solid state. These modifications can range from introducing substituents onto the existing cyclohexyl ring to replacing it with other cycloalkyl groups.

The synthesis of derivatives with substituted cyclohexyl rings can be challenging to achieve directly on the pre-formed this compound. A more common and versatile approach involves the synthesis of the desired substituted cycloalkylthiophene precursor, which is then elaborated to introduce the carboxylic acid group at the 3-position.

For instance, to synthesize a derivative with a 4-methylcyclohexyl group, one could start with 4-methylcyclohexanone. This ketone can be converted to a corresponding thiophene through a variety of thiophene synthesis methods, such as the Gewald reaction. The resulting substituted thiophene can then be functionalized to introduce the carboxylic acid group.

Alternatively, functionalization of the cyclohexyl ring can sometimes be achieved through free-radical halogenation followed by nucleophilic substitution, although this method may lack selectivity and lead to a mixture of products.

Replacing the cyclohexyl group with other cycloalkyl moieties, such as cyclopentyl or cycloheptyl, would typically require a de novo synthesis of the corresponding cycloalkylthiophene precursor. The choice of the cycloalkyl group can influence the molecule's conformational flexibility and its ability to pack efficiently in the solid state.

The following table outlines some potential cyclohexyl ring-modified derivatives and plausible synthetic strategies:

Target DerivativeSynthetic StrategyStarting Materials
5-(4-Methylcyclohexyl)thiophene-3-carboxylic acidGewald reaction followed by functionalization4-Methylcyclohexanone, active methylene (B1212753) nitrile, sulfur
5-Cyclopentylthiophene-3-carboxylic acidSuzuki coupling3-Bromothiophene-5-carboxylic acid, Cyclopentylboronic acid, Pd catalyst, Base
5-(4-Hydroxycyclohexyl)thiophene-3-carboxylic acidReduction of a cyclohexanone (B45756) precursor5-(4-Oxocyclohexyl)thiophene-3-carboxylic acid, NaBH₄

Synthesis of Derivatives with Extended Conjugation Systems (e.g., thiophene oligomers or polymers incorporating the unit)

Extending the π-conjugation of this compound by forming oligomers or polymers is a key strategy for developing materials with tailored optoelectronic properties for applications in organic electronics. These extended systems often exhibit red-shifted absorption and emission, as well as enhanced charge carrier mobility.

The synthesis of well-defined thiophene oligomers incorporating the this compound unit can be achieved through iterative cross-coupling reactions. For example, a monobrominated derivative of this compound can be coupled with a thiophene-boronic acid derivative to form a dimer. This process can be repeated to build up longer oligomers.

For the synthesis of polymers, several polymerization techniques can be employed. One of the most common methods is transition metal-catalyzed cross-coupling polymerization, such as Suzuki or Stille polycondensation. In this approach, a dibromo-functionalized monomer derived from this compound is polymerized with a diboronic acid or distannane comonomer.

Direct arylation polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative. DAP involves the direct coupling of C-H bonds with C-Br bonds, thus avoiding the need for organometallic reagents.

The properties of the resulting polymers, such as their molecular weight, regioregularity, and solubility, are highly dependent on the polymerization conditions, including the choice of catalyst, solvent, and temperature. The cyclohexyl group in the monomer can play a crucial role in ensuring the solubility of the final polymer.

Below is a table summarizing potential approaches for synthesizing derivatives with extended conjugation systems:

Type of DerivativeSynthetic MethodMonomer/Precursor Requirements
Dimer/TrimerIterative Suzuki CouplingMonobrominated and monoboronic acid derivatives of this compound
Alternating CopolymerSuzuki PolycondensationDibromo-derivative of this compound and an aromatic diboronic acid comonomer
HomopolymerDirect Arylation PolymerizationDibromo-derivative of this compound

Comprehensive Spectroscopic and Structural Characterization of Synthesized Derivatives

A thorough characterization of the synthesized derivatives of this compound is essential to confirm their chemical structures, purity, and to understand their physical and electronic properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of the synthesized compounds. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. The chemical shifts of the thiophene protons are particularly informative about the substitution pattern. ¹³C NMR provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The carbonyl (C=O) stretching vibration of the carboxylic acid, ester, or amide group will appear as a strong absorption band in a characteristic region of the spectrum (typically 1650-1760 cm⁻¹). The O-H stretch of the carboxylic acid and the N-H stretch of an amide also give rise to characteristic broad and sharp bands, respectively.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to obtain information about their fragmentation patterns, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This technique is invaluable for understanding intermolecular interactions and their influence on the material's properties.

The following table provides a summary of the characterization techniques and the type of information they provide:

TechniqueInformation Obtained
¹H NMRProton environment, connectivity, and relative numbers
¹³C NMRCarbon framework of the molecule
IR SpectroscopyPresence of functional groups (e.g., C=O, O-H, N-H)
Mass SpectrometryMolecular weight and fragmentation patterns
X-ray CrystallographyPrecise molecular structure and solid-state packing

Exploration of Potential Academic and Technological Applications Excluding Biological/medical

Utilization in Organic Electronic Materials Research

Thiophene-based molecules are foundational to the field of organic electronics. The π-conjugated system of the thiophene (B33073) ring facilitates charge transport, making them suitable for semiconducting applications.

There is a significant body of research on polythiophenes derived from monomers bearing carboxylic acid groups. These polymers are of interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). For instance, regioregular poly(3-alkylthiophene)s with carboxylic end groups have been synthesized and utilized as polymer sensitizers in solid-state dye-sensitized solar cells. 104.197.3 The carboxylic acid group can serve as an anchoring point to semiconductor surfaces like TiO2, improving the interface and charge transfer efficiency. 104.197.3

While direct polymerization of 5-Cyclohexylthiophene-3-carboxylic acid has not been extensively documented in the reviewed literature, its structure suggests it could serve as a monomer for novel polythiophenes. The synthetic routes to polythiophenes often require the protection of the carboxylic acid group during polymerization, followed by deprotection. nih.gov The cyclohexyl group would be expected to enhance the solubility of the resulting polymer in organic solvents, a crucial factor for solution-based processing of electronic devices. The bulky nature of the cyclohexyl substituent could also influence the polymer's morphology and packing in the solid state, which in turn affects its electronic properties.

Table 1: Potential Influence of Structural Moieties on Polymer Properties

Structural Moiety Potential Effect on Polymer Properties
Thiophene Ring Provides the conjugated backbone for charge transport.
Carboxylic Acid Group Can be used for anchoring to surfaces, influencing interfacial properties in devices. May induce self-assembly through hydrogen bonding.

| Cyclohexyl Group | Likely enhances solubility for better processability. Influences solid-state packing and morphology. |

The charge transport characteristics of thiophene-based materials are intimately linked to their molecular packing and electronic structure. The introduction of substituents like the cyclohexyl group can significantly impact these properties. For example, in other conjugated polymer systems, bulky side groups have been shown to distort the planarity of the polymer backbone, which can affect charge mobility. nih.gov

Research on poly[(3-alkylthio)thiophene]s has shown that side chains with sulfur atoms can enhance aggregation and lead to more compact molecular packing, which is beneficial for charge transport. ntu.edu.tw While this compound does not have a thioalkyl side chain, this highlights the principle that side-chain engineering is a critical tool for tuning the performance of organic semiconductors. The interplay between the solubilizing effect of the cyclohexyl group and the potential for ordered assembly directed by the carboxylic acid's hydrogen bonding could lead to materials with interesting semiconducting properties. nih.gov A multiscale modeling approach would be beneficial to predict the charge transport capabilities of polymers derived from this monomer. nih.gov

Role in Catalysis and Ligand Design

The carboxylic acid functionality is a well-known coordinating group for metal ions, making thiophene-3-carboxylic acid derivatives potential ligands in catalysis.

The carboxylate group can bind to metal centers in various modes (monodentate, bidentate, bridging), making it a versatile anchor for creating metal complexes. Transition metal complexes with thiophene-carboxylic acid ligands have been synthesized and studied for their catalytic and other properties. mdpi.comresearchgate.net These complexes can find applications in a range of catalytic transformations. For instance, metallaphotoredox catalysis has emerged as a powerful method for the functionalization of carboxylic acids, where they can act as adaptive functional groups. princeton.edu While no specific catalytic applications of metal complexes derived from this compound have been reported, its structure is amenable to the formation of such complexes. The cyclohexyl group might influence the steric environment around the metal center, potentially tuning the selectivity of a catalytic reaction.

Chiral thiophene derivatives are valuable in asymmetric synthesis, acting as scaffolds for chiral ligands or catalysts. nih.govresearchgate.netrsc.org The development of asymmetric synthetic strategies to access chiral thiophene derivatives is an active area of research. nih.gov Chiral carboxylic acids, in general, have been successfully employed as catalysts or ligands in a variety of asymmetric reactions. snnu.edu.cn For example, they can be used in combination with achiral metal complexes to induce enantioselectivity in C-H activation reactions. snnu.edu.cn

If chirality were introduced into the this compound molecule, for instance, by resolving a chiral axis or by introducing chiral centers on the cyclohexyl ring, the resulting enantiomerically pure compounds could be explored as ligands for asymmetric catalysis. The synthesis of new chiral ligands based on thiophene derivatives for applications like asymmetric oxidation is a known strategy. researchgate.net However, there is currently no specific literature describing chiral analogues of this compound for this purpose.

Building Block in Novel Material Architectures

The combination of a rigid aromatic system (thiophene), a versatile coordinating group (carboxylic acid), and a bulky aliphatic group (cyclohexyl) makes this compound an intriguing building block for the construction of novel supramolecular and porous materials.

Furthermore, thiophene-functionalized dicarboxylic acids have been used as organic linkers to construct metal-organic frameworks (MOFs). acs.orgnih.gov These porous materials have applications in gas storage, separation, and catalysis. The monocarboxylic nature of this compound would likely make it a modulating ligand in MOF synthesis, controlling the dimensionality and topology of the resulting framework. The cyclohexyl group would project into the pores of the MOF, modifying their size, shape, and chemical environment. While the direct use of this compound in MOF synthesis has not been reported, the extensive research on other carboxylate-based MOFs suggests this is a plausible and interesting area for future investigation. scilit.com

Table 2: Summary of Compound Names

Compound Name
This compound
Poly(3-alkylthiophene)
Titanium dioxide (TiO2)
Poly[(3-alkylthio)thiophene]

Sensing Applications (excluding biological sensing)

The electronic properties of the thiophene ring, coupled with the functional carboxylic acid group, suggest that this compound could be a component in the development of chemical sensors.

Thiophene-based materials are often utilized in chemosensors due to their ability to exhibit changes in their electronic or optical properties upon interaction with specific analytes. The carboxylic acid group of this compound can act as a recognition site for certain analytes through hydrogen bonding or acid-base interactions. This interaction could modulate the electronic structure of the thiophene ring, leading to a detectable signal, such as a change in fluorescence or conductivity. The cyclohexyl group might influence the selectivity of the sensor by creating a specific binding pocket.

Thiophene-containing molecules are known to be precursors for photochromic and electrochromic materials. Photochromic materials change their color upon exposure to light, while electrochromic materials change color in response to an applied voltage.

While there is no direct evidence of photochromic or electrochromic behavior for this compound itself, it could serve as a monomer for the synthesis of conjugated polymers with such properties. The thiophene units can be polymerized to form a conjugated backbone, and the electronic properties of this polymer can be tuned by the substituents. The carboxylic acid group could be used to modify the polymer's solubility or to anchor it to conductive substrates, which is essential for the fabrication of electrochromic devices.

Corrosion Inhibition Applications (e.g., based on adsorption mechanisms for related thiophenes)

Organic molecules containing heteroatoms like sulfur and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. Thiophene and its derivatives have been investigated for their ability to protect metals from corrosion.

The proposed mechanism of corrosion inhibition by thiophene derivatives involves the adsorption of the molecule onto the metal surface. This adsorption can occur through several modes:

Physisorption: Electrostatic interaction between the charged metal surface and the charged molecule.

Chemisorption: Covalent bonding between the heteroatoms (sulfur and oxygen) and the metal atoms.

π-electron interaction: Donation of π-electrons from the thiophene ring to the vacant d-orbitals of the metal.

This compound possesses all the necessary structural features to be a potential corrosion inhibitor. The sulfur atom in the thiophene ring, the oxygen atoms of the carboxylic acid group, and the π-electrons of the thiophene ring can all contribute to the adsorption process. The bulky cyclohexyl group could further enhance the protective effect by creating a more compact and robust adsorbed layer on the metal surface, effectively blocking the corrosive agents.

The effectiveness of a corrosion inhibitor is often evaluated by its inhibition efficiency, which can be determined through various electrochemical techniques. The adsorption behavior of the inhibitor on the metal surface can be described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Furthermore, the application of alternative energy sources, such as microwave irradiation, could significantly shorten reaction times and potentially lead to higher yields. derpharmachemica.com The use of non-toxic, renewable solvents and catalyst systems is another crucial aspect of sustainable synthesis that warrants investigation. nih.gov Metal-free synthetic approaches are also gaining traction as a means to reduce metal toxicity and promote greener chemistry. nih.gov Research in this area could focus on adapting existing metal-free methods for thiophene (B33073) synthesis to accommodate the specific steric and electronic properties of the cyclohexyl substituent. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent Reactions Reduced synthetic steps, less waste, higher efficiency. nih.govDesigning a one-pot reaction involving precursors for the thiophene ring, cyclohexyl group, and carboxylic acid.
Microwave-Assisted Synthesis Shorter reaction times, potentially higher yields. derpharmachemica.comOptimizing reaction conditions (temperature, time, power) for the formation of the target molecule.
Green Solvents and Catalysts Reduced environmental impact, increased safety. nih.govrsc.orgScreening of biodegradable solvents and reusable catalysts for the synthesis.
Metal-Free Synthesis Avoidance of toxic metal catalysts, cost-effectiveness. nih.govAdapting and optimizing existing metal-free thiophene syntheses for the specific substrates.

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 5-Cyclohexylthiophene-3-carboxylic acid is paramount for optimizing existing protocols and developing novel transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key reaction pathways. For instance, detailed mechanistic studies on the carboxylation of the 5-cyclohexylthiophene precursor would provide valuable insights into the factors controlling regioselectivity and yield. rmit.edu.vnmdpi.com

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide crucial experimental evidence. mdpi.com Complementary to this, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways, calculate transition state energies, and predict the influence of the cyclohexyl group on the electronic structure and reactivity of the thiophene ring. rmit.edu.vnmdpi.com This synergistic approach will enable a more rational approach to reaction optimization and the design of more efficient catalysts.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique substitution pattern of this compound, featuring both an electron-donating alkyl group and an electron-withdrawing carboxylic acid, presents opportunities for exploring novel reactivity. Future research should aim to uncover and exploit new chemical transformations of this molecule. This could involve investigating the reactivity of the thiophene ring towards various electrophilic and nucleophilic reagents, as well as exploring the potential for the cyclohexyl group to participate in or direct reactions. researchgate.netpharmaguideline.com

Furthermore, the carboxylic acid moiety serves as a versatile handle for a wide range of chemical modifications, including amidation, esterification, and conversion to other functional groups. These transformations could lead to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. The exploration of metal-catalyzed cross-coupling reactions at other positions of the thiophene ring could also open up avenues for the synthesis of more complex molecular architectures. bohrium.com

Advanced Computational Modeling for Precise Property Prediction and Rational Material Design

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties of molecules and guiding the rational design of new materials. nih.govresearchgate.net Future research on this compound should leverage advanced computational modeling techniques to predict its electronic, optical, and structural properties. nih.govresearchgate.net DFT calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its potential in electronic applications. nih.gov

Time-dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra, providing insights into its potential as a chromophore or luminophore. researchgate.net Molecular dynamics simulations can be used to study the self-assembly behavior of the molecule and its derivatives, which is critical for designing materials with specific morphologies and properties. This predictive power of computational modeling will enable a more targeted and efficient approach to the design and synthesis of materials based on this compound for specific applications. mdpi.com

Integration into Multifunctional Material Systems for Advanced Technological Applications

The unique molecular structure of this compound makes it a promising building block for the development of multifunctional materials. bohrium.comresearchgate.net Thiophene-based materials are known for their applications in organic electronics, and the introduction of a cyclohexyl group could influence the packing and morphology of thin films, potentially leading to improved device performance. bohrium.com The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or for polymerization to form novel conjugated polymers. nih.gov

Future research should focus on integrating this compound into various material systems to explore its potential in a range of technological applications. This could include its use as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govnih.gov Furthermore, the functionalization of the carboxylic acid group could lead to materials with sensing capabilities or applications in bioelectronics. nih.govnih.gov The exploration of its role in the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with interesting porous and catalytic properties. mdpi.com

Application AreaPotential Role of this compoundResearch Focus
Organic Electronics As a building block for organic semiconductors. nih.govnih.govSynthesis and characterization of thin films, fabrication and testing of electronic devices.
Biomaterials As a biocompatible and functionalizable scaffold. nih.govnih.govInvestigating cell adhesion and growth on surfaces modified with the compound, development of biosensors.
Porous Materials As a linker in MOFs or COFs. mdpi.comSynthesis and characterization of porous frameworks, investigation of gas sorption and catalytic properties.
Sensors As a recognition element for specific analytes.Functionalization of the carboxylic acid to create specific binding sites, testing the sensing response.

Q & A

Q. What are the standard synthetic routes for 5-cyclohexylthiophene-3-carboxylic acid?

A common approach involves modifying the Gewald reaction, which is widely used for thiophene ring formation. For example, starting with cyclohexyl acetaldehyde, ethyl cyanoacetate, and elemental sulfur under basic conditions to form a 2-aminothiophene intermediate. Subsequent saponification of the ester group yields the carboxylic acid derivative. Coupling reactions with anhydrides or amines (e.g., using BTC as a coupling agent) can further functionalize the core structure .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the cyclohexyl and thiophene ring substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, particularly if the cyclohexyl group adopts axial/equatorial conformations.
  • HPLC with UV detection for purity assessment .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen). Avoid exposure to moisture, strong oxidizers, and high temperatures. Stability studies under accelerated conditions (40°C/75% RH) are recommended to establish degradation pathways .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during coupling steps .
  • Catalyst optimization : Use triethylamine (TEA) or DMAP to enhance reaction rates in anhydride-mediated couplings .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with bioactivity using computational tools like Gaussian or COSMO-RS .

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

  • Cross-validation : Compare data across multiple techniques (e.g., 2D NMR, IR) to confirm assignments.
  • Solvent effects : Note that polar solvents (DMSO-d₆ vs. CDCl₃) can significantly alter chemical shifts.
  • Crystallographic validation : Use single-crystal X-ray structures to unambiguously assign stereochemistry .

Q. What methodologies are recommended for developing validated analytical methods for this compound?

  • Forced degradation studies : Expose the compound to heat, light, acid/base hydrolysis, and oxidative stress to identify degradation products.
  • Method validation : Follow ICH guidelines for specificity, linearity, accuracy, and precision. Use HPLC with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% TFA) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electrophilic substitution patterns on the thiophene ring.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.